molecular formula C8H9BrFNO B1447596 (4-Bromo-5-fluoro-2-methoxyphenyl)methanamine CAS No. 1780208-92-5

(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine

Cat. No. B1447596
M. Wt: 234.07 g/mol
InChI Key: HZFIHTZZHLSCCA-UHFFFAOYSA-N
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Description

“(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine” is a chemical compound with the CAS Number: 1780208-92-5 . It has a molecular weight of 234.07 . The compound is typically in the form of an oil .


Molecular Structure Analysis

The IUPAC name for this compound is “(4-bromo-5-fluoro-2-methoxyphenyl)methanamine” and its InChI Code is 1S/C8H9BrFNO/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-3H,4,11H2,1H3 . This suggests that the compound contains bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a methanamine group.


Physical And Chemical Properties Analysis

“(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine” is an oil . It has a molecular weight of 234.07 .

Scientific Research Applications

In Vivo Metabolism and Analytical Characterization

  • Research on the in vivo metabolism of psychoactive substances, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), provides insights into metabolic pathways, identifying various metabolites. This type of study aids in understanding the biotransformation of structurally related compounds, which could be relevant for pharmacokinetics and toxicology research (Kanamori et al., 2002).

Synthesis and Application in Imaging

  • The synthesis of radiolabeled compounds for imaging applications, like the study of CB1 cannabinoid receptors using PET, demonstrates the relevance of halogenated compounds in developing tools for neurological research. This showcases the potential utility of related compounds in creating novel imaging agents (R. Katoch-Rouse & A. Horti, 2003).

Analytical Characterization of Psychoactive Substances

  • Comprehensive analytical characterization of N,N-dialkylated tryptamines and their derivatives, including studies on psychoactive properties and potential therapeutic applications, underline the importance of detailed structural analysis for understanding the effects and applications of these compounds (Brandt et al., 2017).

Antidepressant Drug Candidates

  • Research into novel serotonin receptor agonists, aimed at identifying compounds with potential antidepressant-like activity, highlights the ongoing search for new therapeutic agents. The design of compounds with specific receptor affinities and favorable pharmacological profiles is crucial for the development of effective treatments (Sniecikowska et al., 2019).

Catalytic Synthesis for Drug Development

  • Studies on catalytic synthesis processes, such as the palladium- and copper-catalyzed heteroarylation, are fundamental for the efficient production of pharmaceutical compounds. These methodologies contribute to the development of novel drugs by enabling the synthesis of complex molecules (Lyakhovich et al., 2019).

Nonlinear Optical Materials

  • The synthesis and characterization of 1,3,4-oxadiazole derivatives containing halogenated phenyl groups for applications in optoelectronics show the intersection of organic chemistry and materials science. Such research is pivotal for advancing technologies in optical limiting and photonic devices (Chandrakantha et al., 2011).

properties

IUPAC Name

(4-bromo-5-fluoro-2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFIHTZZHLSCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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